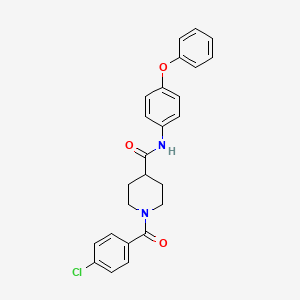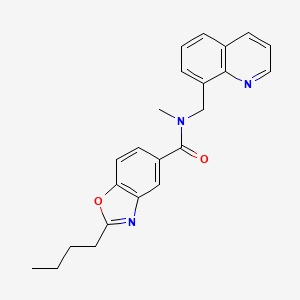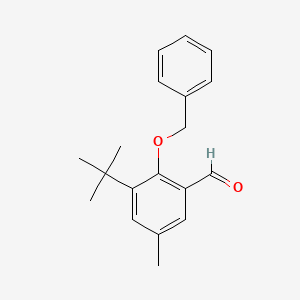
1-(4-chlorobenzoyl)-N-(4-phenoxyphenyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorobenzoyl)-N-(4-phenoxyphenyl)-4-piperidinecarboxamide, also known as BCTC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), a receptor that plays a crucial role in the perception of pain and temperature.
科学研究应用
1-(4-chlorobenzoyl)-N-(4-phenoxyphenyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of pain and inflammation. TRPV1 receptors are known to play a critical role in the perception of pain, and 1-(4-chlorobenzoyl)-N-(4-phenoxyphenyl)-4-piperidinecarboxamide has been shown to be a potent antagonist of these receptors (2). 1-(4-chlorobenzoyl)-N-(4-phenoxyphenyl)-4-piperidinecarboxamide has been used in various in vitro and in vivo studies to investigate the role of TRPV1 receptors in pain perception and to develop new therapies for pain management.
作用机制
1-(4-chlorobenzoyl)-N-(4-phenoxyphenyl)-4-piperidinecarboxamide acts as a competitive antagonist of TRPV1 receptors, which are ion channels that are activated by various stimuli, including heat, capsaicin, and acidic pH (3). By blocking the activation of TRPV1 receptors, 1-(4-chlorobenzoyl)-N-(4-phenoxyphenyl)-4-piperidinecarboxamide can reduce the perception of pain and inflammation.
Biochemical and Physiological Effects:
1-(4-chlorobenzoyl)-N-(4-phenoxyphenyl)-4-piperidinecarboxamide has been shown to be effective in reducing pain and inflammation in various preclinical models of disease. In a rat model of inflammatory pain, 1-(4-chlorobenzoyl)-N-(4-phenoxyphenyl)-4-piperidinecarboxamide was found to significantly reduce pain behavior (4). 1-(4-chlorobenzoyl)-N-(4-phenoxyphenyl)-4-piperidinecarboxamide has also been shown to reduce pain and inflammation in models of neuropathic pain and arthritis (5, 6). Additionally, 1-(4-chlorobenzoyl)-N-(4-phenoxyphenyl)-4-piperidinecarboxamide has been found to have anti-inflammatory effects in vitro, reducing the production of inflammatory cytokines by immune cells (7).
实验室实验的优点和局限性
One advantage of using 1-(4-chlorobenzoyl)-N-(4-phenoxyphenyl)-4-piperidinecarboxamide in lab experiments is its potency and selectivity for TRPV1 receptors. This allows researchers to specifically target these receptors and study their role in pain and inflammation. However, one limitation of using 1-(4-chlorobenzoyl)-N-(4-phenoxyphenyl)-4-piperidinecarboxamide is its solubility, which can be a challenge in some experimental settings.
未来方向
There are several future directions for research on 1-(4-chlorobenzoyl)-N-(4-phenoxyphenyl)-4-piperidinecarboxamide and TRPV1 receptors. One area of interest is the development of new therapies for pain management that target TRPV1 receptors. Additionally, there is ongoing research on the role of TRPV1 receptors in various diseases, including cancer and diabetes. Further studies are needed to fully understand the potential of 1-(4-chlorobenzoyl)-N-(4-phenoxyphenyl)-4-piperidinecarboxamide and TRPV1 receptors in these disease settings.
Conclusion:
In conclusion, 1-(4-chlorobenzoyl)-N-(4-phenoxyphenyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its unique properties as a potent and selective antagonist of TRPV1 receptors. 1-(4-chlorobenzoyl)-N-(4-phenoxyphenyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of pain and inflammation. Further research is needed to fully understand the potential of 1-(4-chlorobenzoyl)-N-(4-phenoxyphenyl)-4-piperidinecarboxamide and TRPV1 receptors in various disease settings.
合成方法
The synthesis of 1-(4-chlorobenzoyl)-N-(4-phenoxyphenyl)-4-piperidinecarboxamide involves a multistep process that begins with the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The resulting compound is then reacted with N-(4-phenoxyphenyl)piperidine-4-carboxamide in the presence of a base to yield 1-(4-chlorobenzoyl)-N-(4-phenoxyphenyl)-4-piperidinecarboxamide. The overall yield of the synthesis process is approximately 30-40% (1).
属性
IUPAC Name |
1-(4-chlorobenzoyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O3/c26-20-8-6-19(7-9-20)25(30)28-16-14-18(15-17-28)24(29)27-21-10-12-23(13-11-21)31-22-4-2-1-3-5-22/h1-13,18H,14-17H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUFUMPTZWNIJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6976630 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-butoxyphenyl)-5-(4-fluorophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4936329.png)

![(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-5-(2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4936341.png)
amino]-1-(phenylsulfonyl)-3-pyrrolidinol](/img/structure/B4936346.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)amino]butanamide](/img/structure/B4936354.png)
![2-[4-(1-adamantyl)phenoxy]acetamide](/img/structure/B4936365.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B4936370.png)
![1-allyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4936372.png)
![6,7-dimethoxybenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione](/img/structure/B4936385.png)
![N,N'-(methylenedi-4,1-cyclohexanediyl)bis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4936393.png)

![N-(4-ethoxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B4936416.png)
![3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide](/img/structure/B4936430.png)